molecular formula C10H11NO3 B13038777 Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate

Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate

Cat. No.: B13038777
M. Wt: 193.20 g/mol
InChI Key: AIFFLXZRXCBASW-QMMMGPOBSA-N
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Description

Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a furan ring fused to a benzene ring, an amino group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the amino and carboxylate groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylate ester group to an alcohol or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Benzofuran derivatives, including this compound, have shown potential as therapeutic agents for treating various diseases, such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzofuran core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-furancarboxylate: A simpler furan derivative with similar reactivity but lacking the benzene ring and amino group.

    Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Another furan derivative with an amino group and carboxylate ester, but with different substituents and reactivity.

Uniqueness

Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate is unique due to its specific combination of functional groups and fused ring structure. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl (3R)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate

InChI

InChI=1S/C10H11NO3/c1-13-10(12)6-2-3-7-8(11)5-14-9(7)4-6/h2-4,8H,5,11H2,1H3/t8-/m0/s1

InChI Key

AIFFLXZRXCBASW-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)[C@H](CO2)N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(CO2)N

Origin of Product

United States

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